3-Amino-2-(3-methylbenzyl)propanoic acid
Description
Contextualization within Beta-Amino Acid Chemistry
3-Amino-2-(3-methylbenzyl)propanoic acid belongs to the class of β-amino acids, which are structural isomers of the more common α-amino acids that constitute proteins. In β-amino acids, the amino group is attached to the β-carbon, the second carbon atom from the carboxyl group. acs.org This seemingly subtle structural difference has profound implications for their chemical and biological properties. acs.org
Unlike their α-counterparts, β-amino acids are not found in the primary structure of naturally occurring proteins, which makes them resistant to degradation by proteases. nih.gov This inherent stability has made them highly valuable in the field of medicinal chemistry for the development of peptidomimetics—compounds that mimic the structure and function of peptides but with improved pharmacokinetic properties. nih.govpeptide.com The incorporation of β-amino acids into peptide chains can induce unique and stable secondary structures, such as helices, turns, and sheets, which can be designed to interact with specific biological targets. acs.org
Significance as a Molecular Scaffold in Chemical Biology
A molecular scaffold is a core chemical structure upon which various functional groups can be appended to create a library of diverse compounds. This compound, particularly its (S)-enantiomer, serves as a versatile β³-amino acid scaffold. The "β³" designation indicates that the substituent, in this case, the 3-methylbenzyl group, is located on the β-carbon alongside the amino group.
The utility of (S)-3-Amino-2-(3-methylbenzyl)propanoic acid as a scaffold is particularly evident in solid-phase peptide synthesis (SPPS). nih.gov SPPS is a cornerstone technique in drug discovery and chemical biology, allowing for the efficient and automated synthesis of peptides. peptide2.com The defined stereochemistry and the presence of the benzyl (B1604629) group in this compound provide a rigid and well-defined three-dimensional structure that can be used to systematically probe interactions with biological macromolecules. The 3-methylbenzyl moiety offers a specific lipophilic and aromatic interaction point, which can be crucial for binding to protein surfaces or traversing cell membranes.
The ability to incorporate such a unique, non-natural building block into a peptide sequence allows researchers to design peptidomimetics with tailored properties. nih.gov These properties can include enhanced target affinity and selectivity, improved stability, and better cell permeability.
Overview of Current and Emerging Research Trajectories
Research involving this compound and related β-amino acid scaffolds is branching into several exciting areas. While specific research focusing solely on this compound is still emerging, the broader trends in β-amino acid research provide a clear indication of its potential applications.
One of the most promising trajectories is in the development of novel therapeutic agents. The stability of β-amino acid-containing peptides makes them ideal candidates for drugs that need to persist in the body. nih.gov Research on other β-amino acid derivatives has shown potential in developing treatments for a range of conditions, including cancer and infectious diseases. mdpi.com For instance, some β-amino acid heterocyclic derivatives have demonstrated antibacterial activity. acs.org
Furthermore, the use of β-amino acids in creating specific folded structures, or "foldamers," is a rapidly developing field. acs.org These foldamers can mimic the secondary structures of proteins and interfere with protein-protein interactions that are central to many disease processes. The unique conformational preferences of β-amino acids like this compound are key to designing foldamers with precise shapes and functionalities.
Future research will likely focus on the synthesis of a wider array of derivatives of this compound and the evaluation of their biological activities. This includes the exploration of its incorporation into larger, more complex peptidomimetics and the investigation of its potential as a ligand for specific biological targets.
Chemical Properties and Identifiers
Below are tables detailing the key chemical properties and identifiers for this compound.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H15NO2 | nih.gov |
| Molecular Weight | 193.24 g/mol | chemscene.com |
| Appearance | Solid | nih.gov |
Table 2: Compound Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 24265083 (for the base compound) | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-3-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(7-12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVUQCOXDWSPAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640582 | |
| Record name | 2-(Aminomethyl)-3-(3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-77-5 | |
| Record name | α-(Aminomethyl)-3-methylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Aminomethyl)-3-(3-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Enzymatic Approaches
Direct Synthesis Strategies
Direct synthesis methods aim to construct the β-amino acid backbone in a minimal number of steps, enhancing efficiency and yield.
One-pot syntheses are highly efficient as they reduce the need for intermediate purification, saving time and resources. A notable one-pot method for converting α-amino acids into β-amino acid derivatives involves a sequential process that begins with a tandem radical decarboxylation-oxidation reaction. acs.orgnih.gov This generates an acyliminium ion, which is then trapped by silyl (B83357) ketenes. acs.orgnih.gov This approach is operationally simple and compatible with a range of functional groups under mild conditions. acs.org
Another powerful one-pot strategy is the multicomponent reaction (MCR). A novel MCR has been developed for the synthesis of β-amino amides from aldehydes, anilines, carboxylic acids, and ynamides. nih.gov Such methods are prized for their ability to generate molecular complexity and diversity in a single, efficient step. nih.gov Mannich-type reactions also provide a direct route. For instance, diarylborinic acid esters can catalyze the reaction between secondary amines, aldehydes, and ketene (B1206846) silyl acetals to produce β-amino esters selectively. organic-chemistry.org
Table 1: Overview of One-Pot Synthetic Protocols for β-Amino Acids
| Method | Key Features | Reactants | Ref. |
|---|---|---|---|
| Radical Decarboxylation-Oxidation | Sequential process, mild conditions, no intermediate purification. | α-Amino acids, silyl ketenes | acs.orgnih.gov |
| Multicomponent Reaction (MCR) | Rapid generation of molecular diversity. | Aldehydes, anilines, carboxylic acids, ynamides | nih.gov |
Multi-step synthesis provides greater control over the final product's structure and stereochemistry, which is often necessary for complex molecules like 3-Amino-2-(3-methylbenzyl)propanoic acid. A common strategy is the homologation of α-amino acids. organic-chemistry.org One such method involves the Reformatsky reaction, where zinc enolates derived from α-bromo esters react with Mannich-type iminium electrophiles. organic-chemistry.org This approach is scalable and has been adapted for asymmetric synthesis. organic-chemistry.org
The synthesis of the Fmoc-protected derivative, a key intermediate for solid-phase peptide synthesis (SPPS), illustrates a typical multi-step sequence. The process starts with the Boc-protected amino acid. The Boc group is selectively removed using trifluoroacetic acid (TFA), and the liberated amine is then reacted with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) to yield the final Fmoc-protected compound with high yield and minimal racemization. evitachem.com The use of protecting groups is critical for managing the reactivity of the amino and carboxylic acid functionalities during synthesis.
Another multi-step approach involves the Michael-type addition of sodium diethyl malonate to N-Boc-α-amidoalkyl-p-tolyl sulfones. The resulting adduct is then hydrolyzed to afford the β³-amino acid hydrochloride in high yield. organic-chemistry.org
Stereoselective Synthesis
Controlling the stereochemistry at the C2 and C3 positions is paramount for the application of this compound. Stereoselective synthesis methods are employed to produce specific enantiomers or diastereomers.
Asymmetric Michael additions are a cornerstone for the enantioselective synthesis of β-amino acids. rsc.org These reactions involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysis has emerged as a powerful tool in this area. Chiral β-amino acids themselves have been designed as organocatalysts, mimicking the catalytic acid/base dyad of serine proteases to catalyze the addition of aldehydes to nitroalkenes with excellent stereoselectivity. nih.gov
Various chiral catalysts have been successfully employed. For example, a diphenylamine-tethered bisoxazoline Zn(II) complex has been used for the asymmetric Friedel-Crafts alkylation of 2-methoxyfuran (B1219529) with nitroalkenes, which can be converted to β²-amino acids. Similarly, chiral thiourea (B124793) catalysts bearing a tertiary amino group can promote the Michael reaction of diethyl malonate to nitroalkenes with high enantiomeric excess. mdpi.com The choice of catalyst, solvent, and additives is crucial for achieving high diastereo- and enantioselectivity. mdpi.commdpi.com
Table 2: Catalysts in Asymmetric Michael Additions for β-Amino Acid Synthesis
| Catalyst Type | Example | Reaction | Stereoselectivity | Ref. |
|---|---|---|---|---|
| Organocatalyst | Chiral β-Amino Acid | Aldehyde + Nitroalkene | High anti-diastereoselectivity | nih.gov |
| Metal Complex | Bisoxazoline Zn(II) | Methoxyfuran + Nitroalkene | Up to 96% yield | |
| Thiourea | (R,R)-Takemoto Catalyst | Diethyl Malonate + Nitroalkene | 94% ee | mdpi.com |
Diastereoselective methods are critical for establishing the correct relative stereochemistry of contiguous stereocenters. One effective strategy is the nucleophilic addition of enolates to chiral auxiliaries or chiral imines. For example, the addition of titanium ester enolates to tert-butanesulfinyl imines provides a reliable route to a wide range of β-amino acid derivatives with high diastereoselectivity. acs.org The N-sulfinyl group acts as a powerful chiral auxiliary, directing the approach of the nucleophile.
Another method involves the addition of enolates from tricyclic iminolactones to aldehydes. This reaction, conducted in the presence of lithium chloride, yields aldol (B89426) adducts with high diastereoselectivity (up to >25:1 dr). nih.govacs.org Subsequent hydrolysis under acidic conditions provides the desired β-hydroxy-α-amino acids, which can be further modified. nih.govacs.org Biocatalytic methods also offer a promising diastereoselective approach. A biocatalytic transamination using a thermophilic enzyme has been reported for the synthesis of β-branched aromatic amino acids from α-ketoacid substrates, proceeding through a dynamic kinetic resolution process with complete diastereocontrol. chemrxiv.org
Derivatization and Analog Generation
Derivatization of this compound is essential for its incorporation into larger molecules like peptides and for creating analogs with modified properties. The process typically involves the protection or activation of the amino and carboxyl groups.
Silylation is a common derivatization technique used prior to analysis by gas chromatography-mass spectrometry (GC-MS). Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens on the amino and carboxyl groups to form more volatile tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com For peptide synthesis, the amino group is commonly protected with the fluorenylmethyloxycarbonyl (Fmoc) group, which is stable during peptide coupling but can be removed under mild basic conditions. evitachem.com
Other derivatization reagents include benzyl (B1604629) chloroformate (BCF), which reacts with amino acids to form benzyl ester derivatives under mild conditions. bevital.no The choice of derivatization or protecting group strategy depends on the subsequent synthetic steps. For solid-phase peptide synthesis (SPPS), orthogonal protecting groups are crucial. The Fmoc group on the β-amine and a Boc or other acid-labile group on the α-amine would allow for selective deprotection and chain elongation. evitachem.com The specific conditions for coupling the derivatized amino acid, such as the choice of coupling reagent (e.g., HATU, PyBOP) and solvent, are optimized to ensure high efficiency. evitachem.com
Functional Group Transformations and Linkage Chemistry
The structure of this compound, featuring a primary amine and a carboxylic acid, allows for a variety of functional group transformations. These reactions are fundamental for creating derivatives and linking the molecule to other chemical entities.
The primary amino group can undergo N-acylation or react with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to secondary amines. The carboxylic acid functional group is readily converted into esters, amides, or acid chlorides. For example, esterification can be achieved by reacting the acid with an alcohol under acidic conditions. nih.gov These transformations are crucial for creating libraries of related compounds or for preparing the molecule for conjugation to other structures, such as peptides or polymers.
Chemo-enzymatic approaches offer a greener alternative to traditional chemical synthesis for some of these transformations. Enzymes like lipases can catalyze esterification reactions, while aminoacylases can be used for the synthesis of N-acyl-amino acids. researchgate.net These biocatalytic methods often proceed with high selectivity and under mild conditions, reducing waste and avoiding the use of hazardous reagents. researchgate.net
Table 1: Potential Functional Group Transformations for this compound
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
| Amino Group (-NH₂) | N-Acylation | Acyl Chloride, Base | N-Acyl-amino acid |
| Amino Group (-NH₂) | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | N-Alkyl-amino acid |
| Carboxylic Acid (-COOH) | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Amino acid ester |
| Carboxylic Acid (-COOH) | Amidation | Amine, Coupling Agent (e.g., DCC) | Amino acid amide |
| Both | Peptide Coupling | Protected Amino Acid, Coupling Agents | Dipeptide |
Structural Modifications for Enhanced Research Utility
Structural modifications of this compound are performed to create unnatural amino acids that serve as valuable tools in chemical biology and medicinal chemistry. sigmaaldrich.com These modifications can fine-tune the molecule's physicochemical properties, such as solubility, lipophilicity, and conformational rigidity, or introduce new functionalities for specific research applications. nih.gov
Modifications can be targeted at several positions:
The Benzyl Ring: Introducing substituents (e.g., halogens, hydroxyl, or methoxy (B1213986) groups) onto the aromatic ring can alter electronic properties and steric profile, influencing molecular interactions.
The Propanoic Acid Backbone: The alkyl chain can be constrained within a cyclic system to reduce conformational flexibility, which is often beneficial for studying receptor binding.
The Amino and Carboxyl Groups: As described previously, these groups can be derivatized to amides, esters, or other functional groups to block their charge, improve cell permeability, or serve as handles for attaching probes like fluorescent dyes. nih.govnih.gov
These tailored analogs are instrumental in developing peptidomimetics with enhanced stability against enzymatic degradation and improved biological activity. sigmaaldrich.com
Table 2: Examples of Structural Modifications and Their Research Rationale
| Modification Site | Type of Modification | Example Analog | Research Utility |
| Benzyl Ring | Isomeric Position | 3-Amino-2-(4-methylbenzyl)propanoic acid chemscene.combldpharm.com | Study structure-activity relationships (SAR) |
| Benzyl Ring | Substitution | 3-Amino-2-(3-chlorobenzyl)propanoic acid | Alter lipophilicity and electronic properties |
| Amino Group | Alkylation | 3-(Methylamino)-2-(3-methylbenzyl)propanoic acid | Modify basicity and hydrogen bonding capacity |
| Carboxylic Acid | Esterification | Methyl 3-amino-2-(3-methylbenzyl)propanoate | Increase lipophilicity; prodrug strategy |
| Backbone | Cyclization | Cyclized analog | Introduce conformational constraints |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is essential for developing sustainable synthetic routes that minimize environmental impact and enhance laboratory safety. sigmaaldrich.commsu.edu The synthesis of complex molecules like this compound can be made more environmentally friendly by adhering to these principles.
Waste Prevention: Designing syntheses to produce minimal waste is a primary goal. msu.edu This can be achieved through high-yield reactions and processes with high atom economy.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. msu.edu
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity. skpharmteco.com For instance, a common route to amino acids involves the reduction of a nitro precursor. Using catalytic hydrogenation with a recyclable catalyst (e.g., palladium on carbon) is a greener alternative to stoichiometric reducing agents like iron powder, which generate large amounts of toxic metal sludge. patsnap.com
Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. sigmaaldrich.com
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. skpharmteco.com For peptide synthesis, which is related to amino acid chemistry, research is ongoing to replace solvents like dimethylformamide (DMF) with greener alternatives. skpharmteco.com
Design for Energy Efficiency: Energy requirements should be minimized. sigmaaldrich.com Conducting reactions at ambient temperature and pressure, potentially using microwave irradiation or mechanochemistry, can significantly reduce energy consumption compared to conventional heating. nih.gov
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided, as such steps require additional reagents and generate waste. sigmaaldrich.com
By integrating these principles, the synthesis of this compound can be optimized to be not only efficient but also environmentally responsible.
Table 3: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application to Synthesis of this compound |
| Less Hazardous Synthesis | Utilizing catalytic hydrogenation for nitro group reduction instead of metal/acid reductions to avoid toxic sludge. patsnap.com |
| Safer Solvents | Replacing hazardous solvents like DMF with greener alternatives in derivatization or coupling steps. skpharmteco.com |
| Energy Efficiency | Employing microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy input. nih.gov |
| Catalysis | Using recyclable catalysts (e.g., heterogeneous catalysts) or biocatalysts (enzymes) for transformations. researchgate.net |
| Waste Prevention | Designing reaction sequences with high yields and minimal purification steps. msu.edu |
Molecular and Electronic Structure Studies
Conformational Analysis and Stereochemical Considerations
A detailed conformational analysis of 3-Amino-2-(3-methylbenzyl)propanoic acid has not been extensively reported in peer-reviewed literature. However, its molecular structure allows for significant theoretical consideration. The molecule possesses a chiral center at the C2 carbon (the carbon atom to which the 3-methylbenzyl group is attached), meaning it can exist as two non-superimposable mirror-image enantiomers, (R)- and (S)-3-Amino-2-(3-methylbenzyl)propanoic acid.
Quantum Chemical Investigations
Quantum chemical investigations are powerful tools for understanding the electronic structure and reactivity of molecules. While specific computational studies focused solely on this compound are not prevalent, the methodologies applied to similar amino acids provide a clear framework for how it would be analyzed.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. semanticscholar.org It is frequently applied to amino acids and peptides to optimize their geometry, calculate vibrational frequencies, and determine electronic properties. dntb.gov.uanih.gov
In a theoretical study of this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p) or cc-pVDZ, would be employed. scirp.orgsemanticscholar.org Such a study would first identify the lowest energy (most stable) conformation of the molecule in the gas phase. semanticscholar.org Further calculations could incorporate a solvent model (like the Polarizable Continuum Model, PCM) to simulate the molecule's structure and stability in an aqueous environment, which often stabilizes conformations differently than the gas phase due to interactions like hydrogen bonding with water molecules. scirp.org
Semi-empirical methods, which use parameters derived from experimental data to simplify quantum mechanical calculations, offer a faster computational alternative to ab initio methods like DFT. While no specific applications of semi-empirical methods to this compound are documented in the surveyed literature, they could be used for initial conformational searches or to handle very large systems. These methods are suitable for exploring potential energy surfaces to identify stable conformers before applying more accurate, computationally expensive methods like DFT for refinement.
The electronic properties of a molecule are key to understanding its reactivity. These properties can be calculated using DFT. For this compound, such an analysis would provide critical insights.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability.
Other global reactivity descriptors that would be calculated are outlined in the table below. These parameters help in predicting how the molecule will interact with other chemical species. While specific values for this compound are not available, the table defines the properties that would be determined in a typical DFT study. semanticscholar.org
Table 1: Key Electronic Properties and Reactivity Descriptors
| Property | Symbol | Definition | Significance |
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Related to the molecule's capacity to donate an electron. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's capacity to accept an electron. |
| Energy Gap | ΔE | The difference between ELUMO and EHOMO. | Indicates chemical stability and reactivity. A larger gap implies higher stability. |
| Ionization Potential | I | The energy required to remove an electron. Approximated as -EHOMO. | Measures the tendency to become a positive ion. |
| Electron Affinity | A | The energy released when an electron is added. Approximated as -ELUMO. | Measures the tendency to become a negative ion. |
| Electronegativity | χ | The power of an atom to attract electrons to itself. Calculated as (I + A) / 2. | Predicts bond polarity and the direction of charge transfer. |
| Chemical Hardness | η | Resistance to change in electron distribution. Calculated as (I - A) / 2. | "Hard" molecules have a large energy gap; "soft" molecules have a small gap. |
| Fraction of Electron Transfer | ΔN | The number of electrons transferred from one molecule to another in a reaction. | Predicts the extent of electron flow in a chemical interaction. |
Tautomeric Equilibrium Studies
Amino acids can exist in different structural forms called tautomers. nih.gov For this compound, the most significant tautomeric equilibrium is between the neutral form and the zwitterionic form. wikipedia.org
Neutral Form: The amino group (-NH₂) is uncharged, and the carboxylic acid group (-COOH) is protonated.
In the solid state and in aqueous solutions, amino acids predominantly exist as zwitterions. wikipedia.org This is due to stabilization by both intramolecular and intermolecular forces, particularly hydrogen bonding with surrounding water molecules. wikipedia.orgacs.org Theoretical studies on other amino acids have explored this equilibrium, often using computational models to calculate the free energy difference between the tautomers. acs.org It is highly probable that this compound also favors the zwitterionic form in polar solvents. A detailed study would analyze the proton transfer mechanism and the role of solvent molecules in stabilizing the zwitterionic tautomer. acs.org
Mechanistic Insights into Biological Interactions Preclinical/in Vitro Focus
Enzyme Inhibition and Activation Mechanisms
While direct enzymatic studies on 3-Amino-2-(3-methylbenzyl)propanoic acid are not extensively documented, research on structurally related β-amino acid derivatives suggests a potential for this compound to interact with and modulate the activity of various enzymes. Derivatives of β-phenylalanine, a close structural relative, have been shown to exhibit inhibitory activity against enzymes such as aminopeptidase (B13392206) N (APN/CD13) and eukaryotic elongation factor 2 kinase (eEF2K). mdpi.com These findings suggest that the β-amino acid scaffold, a key feature of this compound, is a viable starting point for the development of enzyme inhibitors.
The inhibitory potential of such compounds is often attributed to their ability to mimic natural substrates or bind to allosteric sites, thereby modulating the enzyme's catalytic function. For instance, studies on other amino acid derivatives have demonstrated competitive inhibition of metabolic enzymes, indicating their potential as therapeutic agents in metabolic disorders. researchgate.net
Table 1: Enzymatic Activity of Structurally Related β-Amino Acid Derivatives
| Derivative Class | Target Enzyme | Observed Effect | Potential Implication |
| β-Phenylalanine Derivatives | Aminopeptidase N (APN/CD13) | Inhibition | Anticancer Therapy |
| β-Phenylalanine Derivatives | eEF2K | Inhibition | Anticancer Therapy |
| General Amino Acid Derivatives | Metabolic Enzymes | Competitive Inhibition | Treatment of Metabolic Disorders researchgate.net |
Receptor Modulation and Binding Characteristics
The structural similarity of this compound to endogenous amino acids and their derivatives points towards its potential to modulate various receptors within the central nervous system and other tissues. Studies on analogous amino acid compounds have revealed interactions with key excitatory amino acid receptors, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. nih.govfrontiersin.org
For example, derivatives of (R)-2-amino-3-triazolpropanoic acid have been identified as glycine (B1666218) site agonists at NMDA receptors, with some showing subtype-specific activity. nih.govfrontiersin.org Similarly, compounds like (RS)-2-Amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propanoic acid (ACPA) act as potent and selective agonists at AMPA receptors. nih.gov These findings underscore the potential for the propanoic acid backbone, present in this compound, to serve as a scaffold for receptor-active compounds. The nature of the substituent on the benzyl (B1604629) ring and the stereochemistry of the chiral center would likely play a crucial role in determining the specific receptor binding affinity and functional activity.
Table 2: Receptor Binding Characteristics of Related Amino Acid Derivatives
| Compound/Derivative Class | Receptor Target | Binding Affinity/Activity | Reference |
| (R)-2-amino-3-triazolpropanoic acid derivatives | NMDA Receptor (Glycine Site) | Agonists with subtype preference | nih.govfrontiersin.org |
| (RS)-2-Amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propanoic acid (ACPA) | AMPA Receptor | Potent and selective agonist (K D values of 15-45 nM for GluR1-4) | nih.gov |
Molecular Target Identification and Ligand-Protein Interactions
Computational Docking Studies for Active Site Interactions
For structurally related compounds, such as derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, in silico studies have successfully proposed interactions with targets like human SIRT2 and EGFR. nih.gov These studies often involve creating a three-dimensional model of the ligand and docking it into the crystal structure of a target protein, followed by energy minimization to find the most stable binding conformation. nih.gov Such an approach could be instrumental in identifying the most likely protein partners for this compound and guiding further experimental validation.
Elucidation of Structural Basis for Biological Activity
The biological activity of this compound is intrinsically linked to its three-dimensional structure. The presence of a chiral center, a carboxylic acid group, an amino group, and a substituted benzyl ring provides a framework for specific interactions with biological macromolecules. The spatial arrangement of these functional groups dictates the compound's ability to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its molecular targets.
Structure-activity relationship (SAR) studies on related β-amino acid derivatives have provided insights into the importance of various structural features. For instance, in a series of β-phenylalanine derivatives, the nature of the substituents on the aromatic ring and the modifications of the carboxylic acid and amino groups were found to significantly influence their antiproliferative activity. mdpi.com It is plausible that the 3-methyl group on the benzyl ring of this compound plays a role in modulating its binding affinity and selectivity for its targets, potentially through steric or electronic effects. The stereochemistry at the chiral center is also expected to be a critical determinant of its biological activity, as is often the case with chiral molecules.
Cellular Pathway Perturbations
Amino Acid Transporter Interactions and Competitive Uptake Mechanisms
As an amino acid derivative, this compound is likely to be transported into cells via amino acid transporters. nih.gov These transporters are crucial for maintaining cellular homeostasis and are often upregulated in pathological conditions such as cancer, making them attractive targets for drug delivery. nih.gov
Studies on other amino acid analogs have identified several key transporters, including the L-type amino acid transporter 1 (LAT1) and the Alanine-Serine-Cysteine transporter (ASCT2), as important mediators of their cellular uptake. nih.gov For example, the transport of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid (anti-[14C]FACBC) in prostate cancer cells was found to be mediated by both Na+-dependent transporters, like ASCT2, and Na+-independent transporters, such as LAT1. nih.gov
Given its structure, this compound could potentially act as a substrate for these transporters and engage in competitive uptake with natural amino acids. The affinity for a particular transporter would be influenced by the physicochemical properties of the molecule, including its size, charge, and hydrophobicity. Understanding these interactions is crucial for predicting the compound's cellular distribution and its potential to perturb cellular pathways that are dependent on amino acid availability. The sidedness of substrate interaction, with different affinities at the extracellular and intracellular faces of the transporter, is another critical aspect of the transport mechanism. researchgate.net
Modulation of Inflammatory Pathways and Cytokine Production in Cell-Based Assays
While direct research on the immunomodulatory properties of this compound is not extensively documented in publicly available literature, studies on structurally related compounds, such as Pregabalin, provide significant mechanistic insights into how this class of molecules may interact with and modulate inflammatory pathways at a cellular level. These preclinical in vitro investigations are crucial for understanding the potential anti-inflammatory effects independent of systemic physiological responses.
Research focusing on Pregabalin has demonstrated its capacity to directly influence the behavior of immune cells and the production of key inflammatory mediators in controlled cell-based assay systems. nih.govresearchgate.netnih.gov These studies often utilize isolated immune cells, such as splenocytes (a mix of various immune cells from the spleen) and peritoneal macrophages, which are then stimulated with mitogens like Concanavalin A (ConA) or Lipopolysaccharide (LPS) to induce an inflammatory response. nih.govresearchgate.net The effects of the compound on this induced inflammation are then meticulously measured.
Detailed Research Findings
In vitro studies have revealed that Pregabalin can significantly suppress the secretion of several pro-inflammatory cytokines from murine splenocytes. nih.govresearchgate.net Specifically, the secretion of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2) was markedly inhibited in the presence of Pregabalin. nih.govresearchgate.netdntb.gov.ua This inhibition was observed for both basal and ConA-induced cytokine secretion, indicating a direct modulatory effect on the cellular machinery responsible for producing these inflammatory molecules. nih.govresearchgate.net
Interestingly, the immunomodulatory effects of Pregabalin appear to be cell-type specific. For instance, in one study, while Pregabalin effectively inhibited cytokine secretion in splenocytes, it did not show the same effect on peritoneal macrophages under the same experimental conditions. nih.gov This suggests that the compound's mechanism of action may depend on the specific receptors and signaling pathways present in different immune cell populations. nih.gov
Further research has also highlighted the impact of this compound class on the functional activity of immune cells. In studies using isolated spleen cells from a neuropathic mouse model, Pregabalin was found to suppress the heightened Natural Killer (NK) cell activity and the proliferation of splenocytes. elsevierpure.comnih.gov This anti-proliferative effect and the reduction in NK cell cytotoxicity point towards a direct influence on cell-mediated immune responses. elsevierpure.comnih.gov
The collective findings from these cell-based assays suggest that compounds structurally related to this compound can exert direct anti-inflammatory effects by modulating cytokine production and immune cell function. nih.govnih.govnih.gov The targeted inhibition of key pro-inflammatory cytokines like IL-6 and TNF-α is a significant finding, as these molecules are known to play a central role in orchestrating inflammatory responses. nih.govdovepress.com
Interactive Data Tables
Table 1: Effect of Pregabalin on Cytokine Secretion in ConA-Stimulated Murine Splenocytes in vitro
| Cytokine | Treatment Condition | Outcome | Reference |
| IL-6 | ConA-stimulated | Significant inhibition of secretion | nih.govresearchgate.net |
| TNF-α | Basal and ConA-stimulated | Significant inhibition of secretion | nih.govresearchgate.net |
| IL-2 | Basal and ConA-stimulated | Significant inhibition of secretion | nih.govresearchgate.net |
| IL-1β | ConA-stimulated | No significant inhibition | nih.gov |
Table 2: Effect of Pregabalin on Immune Cell Activity in vitro
| Cell Type | Parameter Measured | Outcome | Reference |
| Murine Splenocytes | Proliferation | Significant suppression | elsevierpure.comnih.gov |
| Murine NK Cells | Cytotoxic Activity | Significant suppression | elsevierpure.comnih.gov |
| Peritoneal Macrophages | Cytokine Secretion (IL-6, TNF-α) | No significant inhibition | nih.gov |
Preclinical Evaluation of Bioactive Properties Excluding Clinical Data
Antimicrobial Activity
Following a comprehensive review of scientific literature, no studies detailing the antibacterial spectrum or the efficacy mechanisms of 3-Amino-2-(3-methylbenzyl)propanoic acid against specific bacterial strains have been identified. Research into its potential antibacterial effects is not publicly available.
There is currently no available research data from antifungal investigations of this compound. Its potential as an antifungal agent has not been reported in the scientific literature.
Anti-Inflammatory Effects
No published studies were found that evaluate the anti-inflammatory potential of this compound through the inhibition of molecular targets such as 5-Lipoxygenase or Cyclooxygenase. The table below reflects the absence of available data.
Table 1: Anti-Inflammatory Activity Data
| Molecular Target | Inhibition Data for this compound |
|---|---|
| 5-Lipoxygenase | Data Not Available |
| Cyclooxygenase | Data Not Available |
Neurobiological Research Applications
A thorough search of research databases and scientific publications yielded no studies investigating the effects or applications of this compound in relation to neurotransmitter systems.
Neuroprotective Mechanisms in Cellular Models
No published studies were identified that specifically investigated the neuroprotective mechanisms of this compound in cellular models. Research on the neuroprotective effects of related compounds, such as various amino acid and phenolic acid derivatives, exists, but these findings cannot be directly attributed to this compound. researchgate.netmdpi.com Therefore, there is no available data to report on its potential to protect neurons from damage or degeneration in a laboratory setting.
Role As a Chemical Building Block and Synthetic Intermediate
Applications in the Synthesis of Complex Organic Molecules
Substituted β-amino acids, such as 3-Amino-2-(3-methylbenzyl)propanoic acid, are valuable chiral building blocks in the synthesis of complex organic molecules. Their structural motifs are found in a variety of biologically active natural products and pharmaceuticals. While specific examples of the incorporation of this compound into complex natural products are not extensively documented in publicly available literature, the broader class of 2-substituted-3-aminopropanoic acids serves as crucial precursors in chemoenzymatic and asymmetric syntheses. For instance, related structures like (R)-2-Benzyl-3-hydroxypropanoic acid are recognized as key chiral building blocks for creating stereochemically defined products. The strategic placement of the benzyl (B1604629) group and the amino functionality allows for further chemical modifications, making these compounds versatile starting materials for the construction of intricate molecular architectures.
The synthesis of derivatives of this structural class, such as (S)-2-amino-3-[(4-methylbenzyl)amino]propanoic acid, has been accomplished through methods like the Michael addition reaction, highlighting the utility of these compounds as scaffolds for creating novel molecules with potential biological activities. researchgate.net
Interactive Data Table: Representative Applications of Substituted Propanoic Acids in Synthesis
| Precursor Compound | Synthetic Application | Reference |
| (R)-2-Benzyl-3-hydroxypropanoic acid | Chiral building block in complex organic synthesis | |
| (S)-2-amino-3-[(4-methylbenzyl)amino]propanoic acid | Investigated as an inhibitor of aldose reductase | researchgate.net |
Function as a Chiral Auxiliary and Catalyst in Organic Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org While there is a wide array of commercially available and extensively studied chiral auxiliaries, such as oxazolidinones and pseudoephedrine derivatives, the direct use of this compound as a chiral auxiliary or catalyst is not prominently featured in scientific literature.
However, the synthesis of derivatives of this compound often employs well-established chiral auxiliaries. For example, the asymmetric synthesis of related 2-substituted-3-aminopropanoic acids has been achieved with high diastereoselectivity using chiral oxazolidinones. researchgate.net In one documented asymmetric synthesis, the chiral auxiliary (S)-2-N-(N′-benzylprolyl)aminobenzophenone (BPB) was used in a complex with a dehydroalanine (B155165) derivative to facilitate a Michael addition, leading to the formation of a new α-alanine derivative. researchgate.net This demonstrates that while this compound itself is not the primary chiral directing group in these examples, its synthesis and the synthesis of its analogs are reliant on established asymmetric methodologies.
The potential for derivatives of this compound to act as ligands in asymmetric catalysis remains an area for further exploration. The development of novel chiral ligands is a continuous effort in organic synthesis to expand the toolkit for creating enantiomerically pure compounds.
Integration into Peptide and Peptidomimetic Synthesis
The incorporation of non-canonical amino acids into peptides is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. researchgate.netnih.gov this compound, as a β-amino acid, is a valuable building block in this field.
The (S)-enantiomer of this compound is amenable to incorporation into complex peptide structures using Solid-Phase Peptide Synthesis (SPPS). wikipedia.org SPPS is a widely used technique that allows for the stepwise assembly of amino acids on a solid support, simplifying the purification of the growing peptide chain. researchgate.netyale.edunih.gov The β³-amino acid configuration of this compound, with the side chain at the α-carbon and the amino group at the β-carbon, necessitates the use of specialized coupling protocols during SPPS to minimize the risk of epimerization. wikipedia.org
The introduction of β-amino acids like this compound into a peptide backbone can induce specific secondary structures, such as helices and turns, which are crucial for biological activity. nih.gov The benzyl group on the side chain can also engage in specific interactions with biological targets, making this a strategic modification in drug design.
Interactive Data Table: Properties Relevant to Peptidomimetic Synthesis
| Compound | Synthetic Method | Key Consideration | Reference |
| (S)-3-Amino-2-(3-methylbenzyl)propanoic acid | Solid-Phase Peptide Synthesis (SPPS) | Use of tailored coupling protocols to minimize epimerization. | wikipedia.org |
Precursor and Key Chiral Intermediate for Pharmaceutical Synthesis
β-Amino acids and their derivatives are important structural motifs in a number of pharmaceutical agents. The development of efficient synthetic routes to enantiomerically pure β-amino acids is therefore of significant interest to the pharmaceutical industry. While a direct lineage from this compound to a specific marketed drug is not clearly established in the available literature, its structural class is of high relevance.
For example, an asymmetric synthetic route to 2-substituted-3-aminocarbonyl propionic acids, which are key components of low-molecular-weight renin inhibitors, has been developed. sigmaaldrich.com This synthesis utilized a chiral oxazolidinone for a diastereoselective alkylation, a common strategy for producing chiral building blocks. Furthermore, various patents describe the synthesis of chiral β-amino acids as intermediates for therapeutic agents, such as antagonists of the platelet fibrinogen receptor. arizona.edu
The synthesis of (S)-2-amino-3-[(4-methylbenzyl)amino]propanoic acid and its investigation as an aldose reductase inhibitor points to the potential for this class of compounds to be explored for various therapeutic applications. researchgate.net The development of scalable and efficient syntheses for such compounds is a critical step in the drug discovery and development process.
Analytical Method Development for Research Purposes
Chromatographic Separations
Chromatography is an indispensable tool for the separation and purification of 3-Amino-2-(3-methylbenzyl)propanoic acid from reaction mixtures and for its quantitative analysis. The selection of a specific technique is contingent on the analytical objective, such as purity assessment or chiral separation.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile amino acids like this compound. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the compound's polar amino and carboxylic acid groups, its retention on a standard C18 column can be minimal.
To enhance retention and improve separation, ion-pairing agents are often added to the mobile phase in a technique known as Ion-Pair HPLC. creative-proteomics.comtechnologynetworks.com These agents, such as heptafluorobutyric acid (HFBA) or alkyl sulfonates, are ionic compounds that contain a hydrocarbon tail. chromatographyonline.comcreative-proteomics.com The agent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thus its retention on the reversed-phase column. technologynetworks.com The concentration of the ion-pairing agent and the pH of the mobile phase are critical parameters that must be optimized for effective separation. nih.gov Detection is typically achieved using a UV detector, as the benzyl (B1604629) group provides a suitable chromophore.
Table 1: Illustrative HPLC Method Parameters
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides a nonpolar stationary phase for separation. creative-proteomics.com |
| Mobile Phase | Acetonitrile/Water gradient with an ion-pairing agent | Elutes the compound; gradient allows for separation of impurities with different polarities. |
| Ion-Pairing Agent | 0.1% Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA) | Increases retention of the polar analyte on the nonpolar column. chromatographyonline.comcreative-proteomics.com |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for standard bore columns. |
| Detection | UV at ~220 nm or ~260 nm | The benzyl moiety allows for detection by UV absorption. |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |
This table represents a typical starting point for method development and requires optimization for specific applications.
Gas Chromatography (GC) is a powerful separation technique, but it is generally unsuitable for the direct analysis of amino acids because their high polarity and low volatility cause them to decompose at the high temperatures of the GC injector. sigmaaldrich.comthermofisher.com Therefore, a crucial prerequisite for GC analysis of this compound is a derivatization step. Derivatization converts the polar functional groups (amine and carboxylic acid) into less polar, more volatile, and more thermally stable moieties. sigmaaldrich.comnih.gov
Common derivatization strategies applicable to this compound include:
Silylation: This is a widely used method where active hydrogens on the amine and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comthermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. sigmaaldrich.comacs.org TBDMS derivatives are often preferred due to their increased stability compared to TMS derivatives. sigmaaldrich.com
Acylation/Esterification: A two-step process can be employed. The carboxylic acid is first esterified (e.g., with propanol/HCl), followed by acylation of the amino group using a reagent like propyl chloroformate. nih.govresearchgate.net Alkyl chloroformate reagents allow for a one-step derivatization in an aqueous medium, which is convenient for sample preparation. nih.gov
Once derivatized, the compound can be analyzed by GC, typically with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. sigmaaldrich.comnih.gov
Table 2: Common Derivatization Strategies for GC Analysis of Amino Acids
| Derivatization Method | Reagent(s) | Target Functional Groups | Key Advantage |
|---|---|---|---|
| Silylation | MTBSTFA | -NH₂, -COOH | Forms stable TBDMS derivatives suitable for GC-MS analysis. sigmaaldrich.comacs.org |
| Acylation/Esterification | Alkyl Chloroformates (e.g., Propyl Chloroformate) | -NH₂, -COOH | Convenient one-step reaction in an aqueous phase. researchgate.netnih.gov |
| Esterification then Acylation | Alcohol (e.g., Propanol)/HCl, then an Anhydride (e.g., PFPA) | -COOH, then -NH₂ | Produces stable and volatile derivatives for GC analysis. nih.gov |
Since this compound possesses a chiral center at the C2 position, separating and quantifying its enantiomers is critical for research purposes. sigmaaldrich.com HPLC is the predominant technique for this analysis, which can be accomplished through two main strategies:
Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the racemic mixture is separated on an HPLC column that contains a chiral selector immobilized on the support material. nih.govchromatographytoday.com For amino acids, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T, V, TAG) and zwitterionic CSPs (e.g., CHIRALPAK ZWIX) are particularly effective. sigmaaldrich.comhplc.eu These phases operate on the principle of forming transient, diastereomeric complexes with the enantiomers, which have different energies and thus different retention times. The choice of mobile phase, which can be polar organic, reversed-phase, or normal-phase, is crucial for achieving selectivity. sigmaaldrich.com
Indirect Separation via Chiral Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (e.g., C18). A well-known CDA is Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, FDAA). nih.gov While effective, this method requires an optically pure derivatizing agent and confirmation that no racemization occurs during the reaction. nih.gov
Table 3: Chiral Separation Approaches for Amino Acids
| Strategy | Method | Principle | Example Selector/Reagent |
|---|---|---|---|
| Direct | Chiral Stationary Phase (CSP) HPLC | Differential interaction of enantiomers with a chiral selector bonded to the stationary phase. | Macrocyclic Glycopeptides (e.g., Teicoplanin-based CSPs). sigmaaldrich.comchromatographytoday.com |
| Direct | Chiral Stationary Phase (CSP) HPLC | Zwitterionic ion-exchange and hydrophilic interactions. | Zwitterionic CSPs (e.g., CHIRALPAK ZWIX). hplc.eu |
| Indirect | Chiral Derivatization followed by standard HPLC | Conversion of enantiomers into diastereomers, which are separable on achiral columns. | Marfey's Reagent (FDAA). nih.gov |
Spectroscopic Characterization
Spectroscopic methods provide invaluable information about the molecular structure of this compound, serving to confirm its identity and complement chromatographic data.
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H-NMR (Proton NMR): The ¹H-NMR spectrum would confirm the presence of all proton-containing groups. The aromatic protons of the 3-methylbenzyl group would appear in the downfield region (typically ~7.0-7.3 ppm). The methyl group protons on the ring would produce a singlet at approximately 2.3 ppm. The protons on the propanoic acid backbone (at C2 and C3) and the benzyl methylene (B1212753) bridge would appear in the aliphatic region, with their specific chemical shifts and splitting patterns determined by their neighboring protons. docbrown.info The acidic proton of the carboxyl group is often broad and may exchange with deuterium (B1214612) in solvents like D₂O. docbrown.info
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would have the most downfield chemical shift (typically >170 ppm). docbrown.info The carbons of the aromatic ring would resonate in the ~125-140 ppm range. The aliphatic carbons—the methyl group, the benzylic CH₂, and the CH and CH₂ of the propanoic acid backbone—would appear in the upfield region of the spectrum. docbrown.info
Table 4: Predicted ¹H-NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10-12 | Broad Singlet |
| Aromatic (-C₆H₄) | 7.0 - 7.3 | Multiplet |
| Amino (-NH₂) | Variable, often broad | Broad Singlet |
| C2-H | ~2.5 - 2.9 | Multiplet |
| C3-H₂ | ~3.0 - 3.4 | Multiplet |
| Benzyl (-CH₂-) | ~2.7 - 3.1 | Multiplet |
| Methyl (-CH₃) | ~2.3 | Singlet |
Predicted values are estimates based on structurally similar compounds and general principles. docbrown.infochemicalbook.com Actual values depend on the solvent and other experimental conditions.
Table 5: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C OOH) | 175 - 180 |
| Aromatic (C-CH₃) | 138 - 140 |
| Aromatic (quaternary) | 137 - 139 |
| Aromatic (-CH) | 126 - 130 |
| C2 | 40 - 45 |
| C3 | 45 - 50 |
| Benzyl (-C H₂-) | 35 - 40 |
| Methyl (-C H₃) | 20 - 22 |
Predicted values are estimates based on structurally similar compounds and general principles. docbrown.infochemicalbook.com Actual values depend on the solvent and other experimental conditions.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the FT-IR spectrum provides clear evidence for its key structural features.
The spectrum is expected to show:
A very broad absorption band in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. docbrown.info
N-H stretching vibrations from the primary amine group, typically appearing as one or two bands around 3300-3500 cm⁻¹.
A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid. docbrown.info
N-H bending vibrations around 1550-1650 cm⁻¹.
C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and aliphatic groups (below 3000 cm⁻¹). docbrown.info
C=C stretching vibrations within the aromatic ring, appearing in the 1450-1600 cm⁻¹ region.
The combination of these characteristic bands provides a unique "fingerprint" that can be used for structural confirmation. docbrown.info Furthermore, differences in crystal packing between a racemic mixture and a pure enantiomer can sometimes lead to observable differences in the fingerprint region of their solid-state FT-IR spectra. thermofisher.com
Table 6: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Amine | N-H Stretch | 3300 - 3500 | Medium |
| Carbonyl | C=O Stretch | 1700 - 1725 | Strong |
| Amine | N-H Bend | 1550 - 1650 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |
| Aliphatic/Aromatic | C-H Stretch | 2850 - 3100 | Medium |
Based on general FT-IR correlation tables. docbrown.infoscielo.br
Mass Spectrometry (MS) Applications, including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique utilized to measure the mass-to-charge ratio (m/z) of ions. This technique is instrumental in determining the molecular weight and elucidating the structure of compounds. In a typical MS procedure, a sample is ionized, causing the molecules to become charged and, in many cases, to break apart into characteristic fragments. These ions are then separated based on their m/z ratio and detected, generating a mass spectrum, which is a plot of ion intensity versus m/z. numberanalytics.com
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four decimal places or more. This precision allows for the determination of the elemental composition of a molecule from its exact mass, a critical step in identifying unknown compounds and confirming the identity of synthesized molecules. acs.org
For a compound like this compound, with the molecular formula C₁₁H₁₅NO₂, the theoretical monoisotopic mass can be calculated with high precision. This value serves as a key reference point in HRMS analysis for confirming the presence and purity of the compound.
While specific experimental mass spectral data for this compound is not widely available in public databases, the fragmentation patterns of related β-amino acids with benzyl groups have been studied. In the mass spectrometry of benzyloxycarbonyl (a protecting group) derivatives of amino acids, a notable fragmentation pathway involves the migration of the benzyl group. researchgate.netnih.gov This suggests that for this compound, fragmentation could be initiated by cleavage of the bonds within the propanoic acid backbone or the loss of the amino group. The 3-methylbenzyl group itself can undergo characteristic fragmentation, leading to the formation of a tropylium (B1234903) ion or other stabilized carbocations.
A hypothetical fragmentation of the protonated molecule [M+H]⁺ could involve the neutral loss of water (H₂O) or formic acid (HCOOH) from the carboxylic acid group, or the loss of ammonia (B1221849) (NH₃) from the amino group. The presence of the benzyl group might also lead to the formation of a prominent ion at m/z 91 (tropylium ion) or m/z 105, corresponding to the methylbenzyl moiety.
The following table outlines potential key fragments and their theoretical exact masses that could be observed in the high-resolution mass spectrum of this compound.
| Theoretical Fragment | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ (Molecular Ion) | C₁₁H₁₆NO₂⁺ | 194.1176 |
| [M+H - NH₃]⁺ | C₁₁H₁₃O₂⁺ | 177.0910 |
| [M+H - H₂O]⁺ | C₁₁H₁₄N⁺ | 160.1121 |
| [M+H - COOH₂]⁺ | C₁₀H₁₄N⁺ | 148.1121 |
| [3-methylbenzyl]⁺ | C₈H₉⁺ | 105.0704 |
This table is generated based on theoretical fragmentation patterns of similar molecules and is for illustrative purposes. Actual experimental data may vary.
Advanced Microscopic and Electrochemical Techniques (e.g., SEM, AFM, EIS for Surface Analysis)
Beyond mass spectrometry, other advanced analytical techniques can provide valuable information about the physical and chemical properties of this compound, particularly concerning its solid-state structure and surface characteristics.
Atomic Force Microscopy (AFM) is another high-resolution scanning probe microscopy technique that can provide topographical information at the nanoscale. nih.gov AFM can be used to study the surface roughness and morphology of thin films or self-assembled monolayers of molecules. researchgate.net For amino acid derivatives, AFM has been used to study their arrangement on surfaces and their interactions. For instance, AFM has been employed to measure the forces between a probe and carboxylic acid-terminated self-assembled monolayers to determine surface pKa values. utexas.edu This technique could potentially be used to investigate the self-assembly properties of this compound on various substrates.
The table below summarizes the potential applications of these microscopic techniques for the analysis of this compound.
| Technique | Information Provided | Potential Research Findings |
| Scanning Electron Microscopy (SEM) | Crystal morphology, size distribution, surface texture | Determination of the crystalline habit of the compound, identification of different polymorphs based on crystal shape. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, molecular arrangement | Visualization of self-assembled structures on a substrate, measurement of intermolecular forces, and determination of surface properties of thin films. |
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying the electrochemical properties of materials, including their conductivity and behavior at interfaces. In the context of amino acids, electrochemical methods like cyclic voltammetry have been used to study their oxidation and reduction behavior, which can provide insights into their antioxidant properties. electrochemsci.org The electrochemical behavior of 3-aminopropanoic acid derivatives has been investigated, showing that their properties can be tuned by modifying their structure. vistas.ac.in For this compound, EIS could be used to study the properties of a film of this material on an electrode surface, providing information about its dielectric properties and charge transfer resistance.
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Pathways and Efficiency Enhancements
The development of efficient and scalable synthetic routes is a cornerstone of future research for 3-Amino-2-(3-methylbenzyl)propanoic acid. While classical methods provide a foundation, the exploration of novel asymmetric synthetic strategies is paramount for producing enantiomerically pure forms of the compound, which is often crucial for pharmacological activity and selectivity.
Future research will likely focus on:
Catalytic Asymmetric Synthesis: Employing chiral catalysts, such as transition metal complexes or organocatalysts, to achieve high enantioselectivity and yield. This approach can significantly reduce the need for chiral auxiliaries or resolutions, making the process more atom-economical and cost-effective.
Biocatalysis: Utilizing enzymes, such as transaminases or lyases, to catalyze key steps in the synthesis. Biocatalysis offers the potential for high stereoselectivity under mild reaction conditions, contributing to greener and more sustainable chemical manufacturing.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes.
A comparative analysis of potential synthetic enhancements is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity, atom economy, cost-effectiveness. | Development of novel chiral ligands and catalysts. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainability. | Enzyme screening and engineering for optimal performance. |
| Flow Chemistry | Improved process control, enhanced safety, scalability. | Reactor design and optimization of reaction parameters. |
Expansion of Mechanistic Understanding at the Molecular Level
A thorough understanding of how this compound interacts with its biological targets at a molecular level is critical. This knowledge underpins rational drug design and the development of more potent and selective analogues. Future research in this area will likely involve a multi-pronged approach to dissect its mechanism of action.
Key research avenues include:
Target Identification and Validation: Employing chemoproteomics and other advanced techniques to identify the specific protein targets of this compound within a biological system.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy (cryo-EM) to solve the three-dimensional structure of the compound bound to its target protein. This provides a detailed snapshot of the binding interactions and guides the design of new molecules.
Biophysical Techniques: Utilizing methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its target.
Development of Next-Generation Analogues with Tailored Properties
Building upon the core structure of this compound, the design and synthesis of next-generation analogues offer a promising route to compounds with improved pharmacological profiles. This involves systematically modifying the chemical structure to enhance properties such as potency, selectivity, and pharmacokinetic parameters.
Future strategies for analogue development include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds with variations at different positions of the molecule (e.g., the benzyl (B1604629) ring, the amino group, the carboxylic acid) and evaluating their biological activity. This systematic approach helps to identify key structural features responsible for the desired effects.
Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved biological activity or reduced side effects. For example, the carboxylic acid group could be replaced with a tetrazole or other acidic bioisosteres.
Conformational Restriction: Introducing cyclic constraints or other rigid elements into the molecule to lock it into a specific conformation that is optimal for binding to its target. This can lead to increased potency and selectivity.
| Analogue Design Strategy | Objective | Example Modification |
| SAR Studies | Identify key structural features for activity. | Substitution on the benzyl ring. |
| Bioisosteric Replacement | Improve ADME properties or reduce side effects. | Replacement of the carboxylic acid with a tetrazole. |
| Conformational Restriction | Increase potency and selectivity. | Introduction of a cyclopropane (B1198618) ring. |
Integration with Advanced Computational Tools for Predictive Research
The use of advanced computational tools is becoming increasingly integral to the drug discovery and development process. For this compound, these tools can provide valuable insights and guide experimental work, ultimately saving time and resources.
Future computational research will likely encompass:
Molecular Docking and Dynamics Simulations: Predicting the binding mode and affinity of this compound and its analogues to their target proteins. Molecular dynamics simulations can provide a dynamic view of the binding process and help to understand the stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.
In Silico ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. This can help to identify potential liabilities early in the research process.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Amino-2-(3-methylbenzyl)propanoic acid, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives of propanoic acid (e.g., 3-chloropropanoic acid) can react with amines under basic conditions . Optimization includes adjusting solvent polarity (e.g., aqueous vs. ethanol), temperature (room temperature to reflux), and stoichiometry of reagents. Monitoring via HPLC or TLC ensures reaction completion, and purification often employs column chromatography or recrystallization .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR verify backbone structure, aromatic substituents, and stereochemistry (e.g., coupling constants for chiral centers) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, NH bends) .
Q. What are the recommended storage conditions and handling precautions for this compound?
- Methodological Answer : Store at -20°C in inert, moisture-free environments to prevent hydrolysis or oxidation. Use gloveboxes for air-sensitive steps. Safety protocols include PPE (gloves, goggles) and fume hoods for handling solids or solutions, as per SDS guidelines .
Advanced Research Questions
Q. How do thermodynamic properties (e.g., melting point, dimerization enthalpy) influence the compound’s stability in solution?
- Methodological Answer : Propanoic acid derivatives exhibit dimerization via hydrogen bonding, which affects solubility and melting behavior. Excess enthalpy measurements (e.g., using calorimetry) and NRHB (Non-Random Hydrogen Bonding) models quantify these interactions . For example, deviations in melting points (e.g., -21°C vs. observed -18°C) can be analyzed via Clausius-Clapeyron equations to assess phase transitions under non-standard conditions .
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects, pH, or impurities. Standardize experimental conditions:
- Use deuterated solvents (DMSO-d or CDCl) with controlled pH.
- Compare with computational predictions (DFT calculations for H NMR shifts) to validate assignments .
- Cross-reference with high-purity reference samples analyzed via orthogonal methods (e.g., X-ray crystallography) .
Q. How can enantiomeric purity be assessed and maintained during synthesis?
- Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers using chiral stationary phases (e.g., cyclodextrin derivatives). Polarimetry or circular dichroism (CD) provides supplementary confirmation. Asymmetric synthesis routes (e.g., chiral catalysts) or kinetic resolution minimize racemization .
Q. What are the implications of substituent effects (e.g., 3-methylbenzyl group) on the compound’s bioactivity or reactivity?
- Methodological Answer : The methyl group enhances lipophilicity, affecting membrane permeability in biological assays. Reactivity studies (e.g., Hammett plots) quantify electronic effects on reaction rates. Computational modeling (e.g., DFT for charge distribution) predicts sites for electrophilic/nucleophilic attack .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
